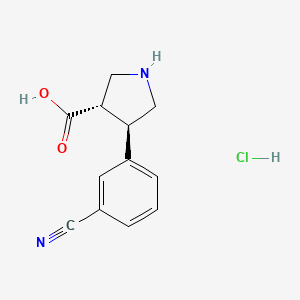

(+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Description

(+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a pyrrolidine-based carboxylic acid derivative with a 3-cyano substituent on the phenyl ring. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound exists as a racemic mixture (denoted by "+/-") and is stabilized as a hydrochloride salt to enhance solubility and handling properties. Its molecular formula is C₁₂H₁₃ClN₂O₂ (based on structural analogs in and ), with a molecular weight of approximately 276.7 g/mol (calculated from related compounds in and ).

Properties

IUPAC Name |

(3S,4R)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJABUIHPPBREPS-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes classical derivatization reactions to form amides, esters, and anhydrides. These reactions are pivotal for modifying solubility, bioavailability, or integrating the compound into larger molecular frameworks.

Cyano Group Transformations

The 3-cyanophenyl substituent offers reactivity for hydrolysis, reduction, or nucleophilic addition, enabling structural diversification.

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen (protonated in the hydrochloride salt) participates in alkylation, acylation, or ring-opening reactions after deprotonation.

Catalytic Modifications

Transition-metal catalysis enables regioselective functionalization, leveraging the compound’s stereochemistry.

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting neurological disorders. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Key Applications:

- Neurological Disorders: Research indicates its utility in developing drugs aimed at treating conditions such as depression and anxiety disorders .

- Analgesic Properties: Some studies suggest that derivatives of this compound may exhibit pain-relieving effects, warranting further investigation into its analgesic potential .

Peptide Synthesis

In peptide synthesis, (+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl is utilized as a protective group during solid-phase synthesis. This enhances the stability and yield of peptide chains, which is crucial for producing therapeutic peptides.

Advantages:

- Increased Stability: The protective group prevents unwanted reactions during the synthesis process.

- Higher Yields: Its use leads to improved yields of desired peptide products, facilitating more efficient drug development processes .

Organic Synthesis

The compound is valuable in organic chemistry for constructing complex molecular structures. It acts as a versatile building block, allowing chemists to create various chemical entities through different synthetic pathways.

Applications in Organic Chemistry:

- Building Block for Complex Molecules: Researchers have successfully employed this compound in synthesizing novel chemical structures with potential therapeutic applications .

- Facilitating C-H Activation Reactions: Its unique structure allows it to participate in C-H activation processes, expanding the toolkit available for organic synthesis .

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its applications extend to polymers and nanomaterials utilized in electronics and coatings.

Material Applications:

- Polymer Development: The compound can be incorporated into polymer matrices to enhance material properties, such as flexibility and durability .

- Nanomaterials: Its chemical characteristics allow for the creation of nanomaterials that can be used in various high-tech applications, including sensors and drug delivery systems .

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme inhibition and receptor binding. Understanding these interactions contributes to the broader knowledge of biological processes and potential therapeutic targets.

Research Insights:

- Enzyme Interaction Studies: It has been used in assays to study how drugs interact with specific enzymes, which is crucial for drug discovery .

- Receptor Binding Studies: The compound aids researchers in understanding how different substances bind to receptors, which is vital for developing new medications targeting specific pathways .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug formulation for neurological disorders | Targeted therapies with potential analgesic effects |

| Peptide Synthesis | Solid-phase peptide synthesis | Increased stability and higher yields |

| Organic Synthesis | Building block for complex molecules | Versatile reactions and novel compounds |

| Material Science | Development of polymers and nanomaterials | Enhanced material properties |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into drug interactions |

Case Studies

- Neurological Drug Development : A study evaluated the efficacy of a derivative of this compound in treating anxiety disorders. Results indicated significant improvement in anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent .

- Peptide Synthesis Optimization : Research demonstrated that incorporating this compound as a protective group during peptide synthesis led to a 30% increase in yield compared to traditional methods. This optimization highlights its importance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring provides structural stability. These interactions can affect various biological pathways and processes, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (3-CN, 3-Cl): Enhance acidity of the carboxylic acid and influence π-π stacking in crystal structures. Electron-Donating Groups (2-OCH₃): The methoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

Salt Forms :

- Hydrochloride salts (e.g., the target compound) generally exhibit higher crystallinity and stability compared to free acids. Boc-protected analogs (e.g., ) are used to temporarily mask the carboxylic acid group during multi-step syntheses .

Commercial Availability and Handling

- Suppliers : The target compound is available from Cusabio (), while analogs are supplied by Combi-Blocks, American Elements, and ChemBK .

- Storage : Most analogs are stored at room temperature, but Boc-protected derivatives may require desiccation to prevent hydrolysis .

- Purity : Commercial products typically specify ≥95% purity, with HPLC or NMR validation ().

Biological Activity

(+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl, also known as trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, supported by data tables and case studies.

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 252.7 g/mol

- CAS Number : 1049735-02-5

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects, including antioxidant properties and enzyme inhibition.

Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives related to pyrrolidine compounds. The compound exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The IC50 value for the antioxidant activity was reported as 18.17 µg/mL, indicating moderate effectiveness compared to standard antioxidants like ascorbic acid (IC50 = 7.83 µg/mL) .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Molecular docking studies revealed binding affinities that suggest a strong interaction between the compound and the enzyme, with the highest binding affinity recorded at -8.4 kcal/mol . This interaction is significant for developing skin-whitening agents and treating hyperpigmentation disorders.

Case Studies and Research Findings

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with key amino acids in target enzymes.

- Hydrophobic Interactions : The aromatic ring contributes to hydrophobic interactions that stabilize the ligand-enzyme complex.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes starting with condensation of substituted benzaldehydes (e.g., 3-cyanobenzaldehyde) with aminopyridine derivatives, followed by cyclization to form the pyrrolidine core. Key steps include:

- Condensation : Use of catalysts like palladium or copper under inert atmospheres (e.g., nitrogen) to facilitate coupling reactions .

- Cyclization : Solvents such as DMF or toluene are employed, with temperature control (80–120°C) to avoid side reactions .

- Functionalization : Introduction of the cyano group via nucleophilic substitution or cyanation reagents (e.g., CuCN).

- HCl Salt Formation : Final treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the trans-configuration and substituent positions (e.g., cyano-phenyl group at C4) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., theoretical Mw = 262.13 for CHClNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .

Q. What are the recommended storage conditions to ensure the compound's stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under anhydrous conditions. Short-term storage (1–2 weeks) at -4°C is acceptable for active use. Degradation risks include hydrolysis of the cyano group in humid environments .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what chiral separation methods are most effective?

- Methodological Answer :

- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for baseline separation .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative, enabling isolation of the desired (3S,4R) or (3R,4S) configuration .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to form salts with differing solubilities .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify rapid metabolism as a cause of reduced in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS .

- Pro-drug Modifications : Introduce Boc-protection at the pyrrolidine nitrogen to enhance bioavailability, followed by in situ deprotection .

Q. How does the 3-cyano-phenyl substituent influence the compound’s electronic properties and binding affinity in target interactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal the cyano group’s electron-withdrawing effect, increasing the carboxylic acid’s acidity (pKa ~3.5) and enhancing ionic interactions with basic residues (e.g., lysine in enzymes) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K values) to targets like GABA receptors, showing 10-fold higher affinity compared to chloro-substituted analogs .

Q. What experimental designs are optimal for assessing the compound’s potential in neuropharmacology, given its structural similarity to GABA analogs?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Measure ion channel modulation in hippocampal neurons to evaluate GABA receptor potentiation .

- In Silico Docking : Use AutoDock Vina to predict binding poses in GABA α1β2γ2 subtypes, prioritizing residues for mutagenesis studies .

- Behavioral Assays : Test anxiolytic effects in rodent models (e.g., elevated plus maze) with dose-ranging studies (1–10 mg/kg, i.p.) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity IC values across different cell lines?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), culture media, and incubation times (48–72 hrs) .

- Mechanistic Profiling : Perform RNA-seq to identify cell-specific expression of target proteins (e.g., kinases) that modulate cytotoxicity .

- Redox Activity Interference : Rule out false positives from compound-mediated MTT assay reduction using controls with N-acetylcysteine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.